1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
Historical Development of Pyrido[2,3-d]Pyrimidine Research
The exploration of pyrido[2,3-d]pyrimidines began in the mid-20th century, driven by their structural resemblance to purines and pyrimidines, which are fundamental to nucleic acid biochemistry. Early synthetic efforts focused on annelation strategies, such as the condensation of pyrimidine precursors with pyridine derivatives. For instance, Kisliuk et al. pioneered methods in the 1990s using reductive alkylation and RANEY® nickel catalysis to synthesize pyrido[2,3-d]pyrimidine-2,4-diamines, laying the groundwork for subsequent derivatives.
A pivotal advancement came with Grivsky’s synthesis of piritrexim, a pyrido[2,3-d]pyrimidine analog exhibiting dihydrofolate reductase (DHFR) inhibition. This compound demonstrated antitumor activity in rodent models, highlighting the scaffold’s therapeutic potential. Subsequent decades saw diversification in synthetic approaches, including solid-phase techniques and multi-component reactions, enabling the introduction of varied substituents to optimize biological activity.
Significance of 1,3-Dimethyl-6-(2-Methylpropyl)-5-Sulfanyl-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidine-2,4-Dione in Chemical Research
This derivative is distinguished by its substituents: a 1,3-dimethyl configuration at positions 1 and 3, a 2-methylpropyl group at position 6, and a sulfanyl moiety at position 5. The 2-methylpropyl (isobutyl) group enhances lipophilicity, potentially improving membrane permeability, while the sulfanyl group offers sites for hydrogen bonding and redox interactions. The bicyclic framework facilitates planar stacking with biological targets, as evidenced by molecular docking studies of analogous compounds.
Comparative analyses with simpler pyrido[2,3-d]pyrimidines reveal that the 5-sulfanyl substituent augments electron density, influencing reactivity in nucleophilic substitution reactions. For example, the sulfanyl group in similar compounds has been shown to participate in thiol-disulfide exchange processes, a property exploitable in prodrug design.
Position of 1,3-Dimethyl-6-(2-Methylpropyl)-5-Sulfanyl Derivatives Within the Pyrido[2,3-d]Pyrimidine Literature
Derivatives bearing alkyl and sulfanyl substituents occupy a niche in pyrido[2,3-d]pyrimidine research, often serving as intermediates for more complex analogs. The 2-methylpropyl group, a branched alkyl chain, contrasts with linear alkyl substituents in earlier studies, offering steric bulk that may modulate target binding. For instance, Blankley et al. demonstrated that 8-methyl-2-phenylamino-6-thiophene-2-yl derivatives exhibited enhanced kinase inhibition compared to their linear counterparts.
The table below summarizes key pyrido[2,3-d]pyrimidine derivatives and their substituent effects:
The target compound’s 1,3-dimethyl groups likely stabilize the pyrimidinedione ring, reducing metabolic degradation. This stabilization is critical for maintaining in vivo efficacy, as observed in analogs with similar substitution patterns. Furthermore, the isobutyl chain at position 6 may hinder rotational freedom, favoring conformations that enhance target affinity—a hypothesis supported by computational studies of related structures.
Properties
IUPAC Name |
1,3-dimethyl-6-(2-methylpropyl)-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-7(2)5-8-6-14-11-9(10(8)19)12(17)16(4)13(18)15(11)3/h6-7H,5H2,1-4H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZWQPDUZXMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C(C1=S)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyrimidine derivative with an appropriate alkylating agent, followed by the introduction of a sulfanyl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 280.35 g/mol
- CAS Number : 794559-23-2
Therapeutic Applications
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit a wide range of biological activities:
- Antitumor Activity : Studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit tumor cell growth. These compounds are believed to interfere with cellular processes critical for cancer cell survival and proliferation .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its antimicrobial action is attributed to its ability to disrupt microbial cell functions .
- Anti-inflammatory Effects : Research suggests that the compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Some studies indicate potential benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's due to its ability to protect neuronal cells from oxidative stress .
- Psychiatric Applications : Given its structural similarities to known psychotropic agents, this compound may have implications in treating anxiety and depression disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- A study published in the Journal of Advanced Scientific Research highlighted the antimicrobial activity of synthesized pyrido[1,2-a]pyrimidin-4-one derivatives against both gram-positive and gram-negative bacteria .
- Another research effort focused on the neuroprotective properties of similar compounds demonstrated their potential in reducing neuroinflammation in animal models of Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven properties:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in Compound 19 increases melting point (297–299°C) due to enhanced intermolecular interactions .
- Thiol vs. Hydroxybenzoyl derivatives (6a-d) exhibit moderate HOMO-LUMO gaps (3.91–4.10 eV), correlating with charge-transfer interactions in kinase binding .
- Alkyl vs. Aromatic Substituents: Isobutyl (target) and isopropyl (CAS 899941-05-0) groups enhance lipophilicity, favoring membrane permeability. Bulkier aromatic substituents (e.g., naphthyl) may reduce solubility but improve target affinity via π-π stacking .
Biological Activity
1,3-Dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 280.35 g/mol
- CAS Number : 794559-23-2
The compound features a pyrido[2,3-d]pyrimidine core with a sulfanamide group that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities. The following sections detail specific activities associated with this compound.
Antitumor Activity
Studies have shown that pyrido[2,3-d]pyrimidine derivatives possess significant antitumor properties. In vitro assays demonstrated that these compounds can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| NCI-H1975 | >50 | <36 |
| A549 | >50 | <36 |
| NCI-H460 | >50 | <36 |
Compounds exhibiting lower activity against these cell lines have been noted to have larger parent nuclei structures that hinder effective interaction with protein targets deep within the cellular environment .
The mechanism of action for this compound appears to involve inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is crucial in cancer therapy as it prevents downstream signaling pathways that promote cell proliferation and survival .
Structure-Activity Relationship (SAR)
The structural modifications of pyrido[2,3-d]pyrimidines significantly influence their biological activities. For instance:
- Substitution with N-methylpyrazole analogs has been shown to enhance cytotoxicity against cancer cells.
- Compounds with thienopyrimidine-like structures showed higher activity compared to those with pyridopyrimidine-like frameworks .
Case Studies and Experimental Findings
A recent study synthesized several pyrido[2,3-d]pyrimidine derivatives and evaluated their biological activities:
- Compound A5 : Demonstrated an IC50 value greater than 50 µM across multiple cancer cell lines.
- Compound B1 : Exhibited superior activity against A549 and NCI-H1975 cells with IC50 values of 0.297 ± 0.024 µM and 15.629 ± 1.03 µM respectively.
These findings suggest that specific structural features can be optimized to enhance the efficacy of these compounds in cancer treatment .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Alkylation of precursor pyrido[2,3-d]pyrimidine derivatives using chloroacetamides or benzyl chlorides in DMF with potassium carbonate as a base .
- Cyclization reactions starting from aminopyridine intermediates, as seen in analogous pyrido[2,3-d]pyrimidine syntheses .
Key reagents and conditions are summarized below:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | DMF, K₂CO₃, 80°C | 65–75 | |
| Cyclization | Aromatic aldehydes, K₃PO₄, H₂O, 100°C | 70–85 |
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during alkylation .
- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but require monitoring for decomposition .
- Base strength : Potassium carbonate outperforms weaker bases in deprotonating intermediates, as shown in comparative studies .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at 1,3-positions; sulfanyl proton at δ 3.2–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 350.12) .
- IR spectroscopy : Identifies sulfanyl (S-H) stretches near 2550 cm⁻¹ .
Advanced: How are structural ambiguities resolved in substituted pyrido[2,3-d]pyrimidines?
Answer:
- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals (e.g., methylpropyl vs. sulfanyl proton environments) .
- X-ray crystallography : Resolves regiochemistry in cases where substituent orientation is unclear .
Basic: What assays evaluate biological activity?
Answer:
- Enzyme inhibition assays : Kinase inhibition (e.g., EGFR tyrosine kinase) measured via fluorescence polarization .
- Cytotoxicity testing : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How do substituents at the 5-sulfanyl and 6-(2-methylpropyl) positions affect bioactivity?
Answer:
Comparative studies of analogs reveal:
- 5-Sulfanyl group : Enhances binding to cysteine-rich enzymes (e.g., thioredoxin reductase) via thiol-disulfide exchange .
- 6-(2-Methylpropyl) group : Increases lipophilicity (logP > 3.5) but may reduce aqueous solubility .
| Substituent | IC₅₀ (μM) | logP | Reference |
|---|---|---|---|
| 5-SH, 6-isobutyl | 0.8 | 3.7 | |
| 5-H, 6-isobutyl | >10 | 2.9 |
Basic: What solvents are compatible with this compound?
Answer:
- High solubility : DMSO, DMF.
- Low solubility : Water, hexane.
- Co-solvent systems : Ethanol-water (1:1) improves solubility for biological assays .
Advanced: How can conflicting solubility data be resolved?
Answer:
- Polymorph screening : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, with amorphous phases showing 3× higher solubility .
- Particle size reduction : Nanomilling (particle size < 200 nm) enhances dissolution rates .
Advanced: What computational methods predict target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Models binding to kinase ATP-binding pockets (e.g., docking score = −9.2 kcal/mol for EGFR) .
- MD simulations : Assess binding stability over 100 ns trajectories, highlighting key hydrogen bonds with sulfanyl and carbonyl groups .
Advanced: How does thermal stability impact formulation?
Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset at 200°C suggests stability during lyophilization .
- Melting point (DSC) : Sharp endotherm at 185°C indicates a crystalline form suitable for tablet compression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
